1-(Cyclopropylmethyl)-4-methoxybenzene

Catalog No.
S1513284
CAS No.
16510-27-3
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-4-methoxybenzene

CAS Number

16510-27-3

Product Name

1-(Cyclopropylmethyl)-4-methoxybenzene

IUPAC Name

1-(cyclopropylmethyl)-4-methoxybenzene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3

InChI Key

SHLSJFDJYSSUIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2CC2

solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

1-Cyclopropylmethyl-4-methoxybenzene

Canonical SMILES

COC1=CC=C(C=C1)CC2CC2

The exact mass of the compound 1-(Cyclopropylmethyl)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS 16510-27-3), commercially recognized as Toscanol, is a synthetic aromatic ether engineered as a high-performance, regulatory-compliant bioisostere for naturally occurring anisic compounds [1]. Featuring a methoxy-substituted benzene ring coupled with a cyclopropylmethyl moiety, this compound is specifically designed to deliver the sweet, herbaceous, and licorice-like profiles of estragole and safrole without their associated toxicological liabilities [2]. In industrial procurement, it is highly valued for its exceptional chemical stability, prolonged substantivity (up to 48 hours), and broad compatibility across fine fragrances, functional consumer products, and specialty chemical formulations [3].

Attempting to substitute 1-(Cyclopropylmethyl)-4-methoxybenzene with its natural analogs, such as estragole (methyl chavicol) or safrole, introduces severe regulatory and performance risks [1]. Natural estragole contains an allyl group that undergoes metabolic activation into genotoxic and carcinogenic epoxides, leading to strict usage limitations by regulatory bodies like IFRA [2]. Furthermore, natural essential oils (e.g., basil or tarragon oil) suffer from batch-to-batch compositional variability and rapid volatilization [3]. In contrast, the cyclopropylmethyl substitution in this compound structurally blocks the toxicological pathway while simultaneously lowering vapor pressure [4]. This engineered modification ensures IFRA compliance, predictable synthetic reproducibility, and significantly enhanced olfactory tenacity, making generic or natural substitution commercially unviable for globally compliant consumer products [5].

Regulatory Compliance & Toxicological Safety

The primary procurement driver for 1-(Cyclopropylmethyl)-4-methoxybenzene is its engineered safety profile compared to natural benchmarks [1]. Natural estragole is heavily restricted by IFRA due to the metabolic conversion of its allyl group into a genotoxic epoxide [2]. By replacing the allyl group with a cyclopropylmethyl moiety, 1-(Cyclopropylmethyl)-4-methoxybenzene structurally prevents this carcinogenic activation pathway, resulting in a non-genotoxic profile that allows unrestricted usage in compliant formulations [3].

Evidence DimensionGenotoxic potential and regulatory restriction
Target Compound DataNon-genotoxic; unrestricted by IFRA
Comparator Or BaselineEstragole (Strictly restricted due to carcinogenic epoxide formation)
Quantified DifferenceElimination of the reactive allyl double bond prevents toxic epoxide formation, granting unrestricted usage
ConditionsIFRA standards and metabolic safety profiling for consumer products

Procurement teams must prioritize this compound to ensure global regulatory compliance and avoid the recall risks associated with genotoxic natural isolates.

Olfactory Substantivity and Volatility

Beyond safety, 1-(Cyclopropylmethyl)-4-methoxybenzene offers superior physical performance in formulations[1]. It exhibits a low vapor pressure of 0.0113 hPa at 20 °C, which translates to an extended olfactory lifespan (tenacity) of 36 to 48 hours on a standard smelling strip [2]. In contrast, natural estragole and basil oil function primarily as highly volatile top notes that dissipate within a few hours [3]. This substantial increase in substantivity allows the anisic profile to persist through the heart and base notes of a product [4].

Evidence DimensionOlfactory lifespan (Tenacity on a smelling strip)
Target Compound Data36 to 48 hours (Vapor pressure: 0.0113 hPa at 20 °C)
Comparator Or BaselineNatural estragole / Basil oil (Highly volatile top-note, dissipating within hours)
Quantified DifferenceExtends the anisic dry-down projection by >24 hours compared to natural estragole
ConditionsStandard perfumery evaluation (smelling strip at room temperature)

Formulators require this lower-volatility modifier to maintain a consistent sweet-spicy profile through the heart and base notes of a product.

Thermal Processability and Formulation Safety

For industrial manufacturing, the thermal properties of a compound dictate its processability in heated applications [1]. 1-(Cyclopropylmethyl)-4-methoxybenzene possesses a flash point of 112.78 °C (235 °F), making it highly stable during hot-pour processes [2]. Conversely, natural estragole has a significantly lower flash point of 81 °C (178 °F), classifying it as a higher flammability risk [3]. The elevated flash point of the cyclopropylmethyl derivative ensures safer handling and prevents premature volatilization or degradation during high-temperature compounding .

Evidence DimensionThermal stability and Flash Point
Target Compound DataFlash point of 112.78 °C (235 °F)
Comparator Or BaselineNatural estragole (Flash point of 81 °C / 178 °F)
Quantified DifferenceProvides an additional ~31 °C of thermal safety margin, reducing flammability risks
ConditionsHot-pour formulation processes (e.g., candle manufacturing, heated soap bases)

Procurement teams prioritizing manufacturing safety and processability in heated applications will select this compound over highly combustible natural essential oils.

IFRA-Compliant Fine Fragrance Formulation

Used as a direct, safe replacement for estragole and safrole in fougère, gourmand, and aromatic perfumes requiring sweet-spicy, licorice, and sassafras notes without regulatory restrictions [1].

Long-Lasting Functional Consumer Products

Incorporated into soaps, detergents, and cosmetics where extended anisic substantivity (up to 48 hours) is required, outperforming the rapid volatilization of natural basil or tarragon oils [2].

High-Temperature Candle and Soap Manufacturing

Selected for hot-pour manufacturing processes due to its elevated flash point (112.78 °C), which provides a wider thermal safety margin and prevents premature flash-off compared to natural estragole [3].

Physical Description

Clear colourless liquid, Anise-like sweet, spicy aroma

XLogP3

3.7

Density

0.9849-0.9900

UNII

B5O4EJ2WVY

GHS Hazard Statements

Aggregated GHS information provided by 1289 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

16510-27-3

Wikipedia

1-(Cyclopropylmethyl)-4-methoxybenzene

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1-(cyclopropylmethyl)-4-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 02-18-2024

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